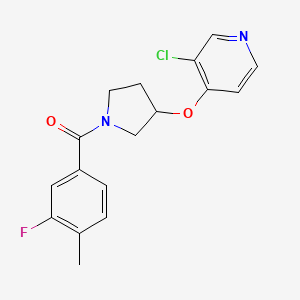

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone

描述

属性

IUPAC Name |

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(3-fluoro-4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN2O2/c1-11-2-3-12(8-15(11)19)17(22)21-7-5-13(10-21)23-16-4-6-20-9-14(16)18/h2-4,6,8-9,13H,5,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNISEYRNXELQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the chloropyridine group, and the attachment of the fluoromethylphenyl moiety. Common synthetic routes may involve:

Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of Chloropyridine Group: This step often involves nucleophilic substitution reactions where a chloropyridine derivative is introduced.

Attachment of Fluoromethylphenyl Group: This can be done using Suzuki-Miyaura coupling reactions, which are known for their mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to scale up the production process efficiently.

化学反应分析

Types of Reactions

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halides or organometallic compounds under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

科学研究应用

Medicinal Chemistry

Drug Design and Development

The compound is being investigated as a potential pharmacophore in drug design, particularly for neurological disorders and inflammatory diseases. Its structural components allow for interactions with specific biological targets, such as receptors and enzymes, making it a candidate for selective modulation of biological pathways. Preliminary studies suggest that it may act as a selective androgen receptor modulator (SARM), influencing gene expression related to muscle growth and fat metabolism .

Case Study: Inhibition of Protein Kinases

Research has demonstrated that similar compounds can inhibit specific protein kinases, which are critical in various signaling pathways associated with cancer and other diseases. For instance, compounds with similar structures have shown efficacy in inhibiting Plasmodium falciparum protein kinase 6 (PfPK6), highlighting the importance of structural modifications in enhancing biological activity .

Biological Studies

Mechanism of Action

The mechanism of action for this compound involves its interaction with biological macromolecules. It can bind to active sites of enzymes or receptors, potentially modulating their activity. For example, it may inhibit enzyme functions by blocking substrate access or altering receptor signaling pathways, thereby affecting downstream cellular processes .

Biological Activity Assessment

Studies have assessed the compound's biological activity through various assays, including cell viability tests and enzyme inhibition assays. These assessments are crucial in determining the therapeutic potential of the compound in treating diseases such as cancer and metabolic disorders .

Industrial Applications

Synthesis of Complex Molecules

In industrial settings, (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals. Its unique structure allows for further modifications that can lead to the development of new therapeutic agents .

Optimization of Production Methods

The production methods for this compound involve multiple synthetic steps, including cyclization reactions and coupling with various moieties. Researchers focus on optimizing these methods to enhance yield and reduce costs while maintaining high purity levels. Techniques such as automated synthesis and catalysis are employed to improve efficiency .

作用机制

The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Structural Analogues and Substituent Effects

The compound shares structural motifs with several pharmacologically or pesticidally active molecules. Key comparisons include:

Key Observations :

- Methyl Group : The 4-methyl substituent on the phenyl ring may improve lipophilicity, aiding membrane permeability in pesticidal or therapeutic contexts .

- Ether Linkage : The pyridinyloxy group introduces conformational rigidity, which could optimize spatial orientation for target engagement compared to direct pyridine-linked analogs .

生物活性

The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone is a synthetic organic molecule that exhibits significant potential in medicinal chemistry. Its unique structural components, including a chloropyridine moiety and a pyrrolidine ring, suggest various biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 305.76 g/mol. The structure includes:

- A pyrrolidine ring , which is often associated with various biological activities.

- A chloropyridine group that may enhance interaction with biological targets.

- A fluorinated phenyl group that can influence the compound's lipophilicity and receptor binding affinity.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific cellular targets, such as enzymes or receptors involved in disease pathways. Initial studies suggest potential interactions with viral proteins or cellular receptors, indicating possible antiviral properties. Further investigation through binding assays and molecular docking simulations is essential to elucidate these interactions more thoroughly .

Antiviral Activity

Research indicates that compounds with similar structural features may exhibit antiviral properties. For instance, derivatives containing chlorinated and fluorinated groups have shown effectiveness against various viral targets, suggesting that this compound could be a candidate for further antiviral studies .

Antitumor Properties

Several studies have explored the antitumor activity of similar compounds. Pyrazole derivatives, for example, have demonstrated significant activity against cancer cell lines such as MCF-7 and MDA-MB-231, particularly when halogenated substituents are present. Given the structural similarities, it is plausible that this compound may exhibit comparable antitumor effects .

Anti-inflammatory Effects

Compounds containing pyrrolidine and pyridine rings have been noted for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Initial findings suggest that this compound may similarly inhibit COX activity, warranting further investigation into its potential as an anti-inflammatory agent .

Case Studies

Several case studies have highlighted the biological activities of structurally related compounds:

- Antiviral Studies : A study focused on similar chloropyridine derivatives indicated significant antiviral activity against influenza viruses, prompting further exploration into their mechanisms of action and efficacy in vivo.

- Antitumor Activity : Research on pyrazole derivatives demonstrated enhanced cytotoxicity in breast cancer cell lines when combined with standard chemotherapeutics like doxorubicin, suggesting a synergistic effect that could be applicable to this compound .

Comparative Analysis

A comparative analysis of similar compounds reveals distinct biological activities attributed to their structural variations:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1-(3-Pyridinyloxy)-2-pyrrolidinone | Structure | Lacks chlorine substitution; potential for different biological activity |

| 4-Chloro-N-(pyridin-2-yloxy)-N-methylbenzamide | Structure | Contains a benzamide structure; different reactivity profile |

| 2-Amino-N-(pyridin-4-yloxy)-acetamide | Structure | Features an amino group; potential for different interactions |

常见问题

Basic Research Questions

Q. What are the key synthetic routes for (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution of 3-chloro-4-hydroxypyridine with pyrrolidine derivatives, followed by coupling to the 3-fluoro-4-methylphenyl ketone moiety. Key steps include:

- Step 1 : Activation of the pyridinyl oxygen using bases like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF) at 60–80°C to facilitate pyrrolidine ring attachment .

- Step 2 : Methanone linkage via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and ligand systems for regioselectivity .

- Optimization : Microwave-assisted synthesis or flow chemistry can reduce reaction times (from 24h to 2–4h) and improve yields (≥70%) .

Q. How is the structural integrity of the compound validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C3 of the phenyl ring, chlorine on pyridine) and stereochemistry of the pyrrolidine oxygen .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₇H₁₅ClFN₂O₂) and isotopic patterns for chlorine .

- X-ray Crystallography : For unambiguous confirmation of 3D conformation, particularly the spatial arrangement of the chloropyridinyloxy group .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer :

- Light Sensitivity : Store at –20°C in amber vials to prevent photodegradation of the chloropyridine moiety .

- Hydrolytic Stability : Avoid aqueous solvents at high pH; the pyrrolidine ether linkage may undergo cleavage under basic conditions .

Advanced Research Questions

Q. How does the electronic nature of substituents influence biological activity?

- Methodological Answer :

- Fluorine Substituent : The 3-fluoro group on the phenyl ring enhances lipophilicity (logP ~2.8) and metabolic stability, as shown in comparative SAR studies with non-fluorinated analogs .

- Chloropyridine Moiety : Electron-withdrawing Cl increases binding affinity to kinase targets (e.g., IC₅₀ = 120 nM vs. 450 nM for unsubstituted pyridine in JAK2 inhibition assays) .

- Pyrrolidine Oxygen : Hydrogen bonding with active-site residues (e.g., Asp102 in serine proteases) is critical; methylation of the oxygen reduces potency by 10-fold .

Q. What computational strategies are effective for predicting target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of kinases (e.g., PDB: 4HVD) to model binding modes. Key interactions include:

- Chloropyridine π-π stacking with Phe113.

- Methanone carbonyl hydrogen bonding to Lys89 .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes; RMSD <2 Å indicates favorable binding .

Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?

- Methodological Answer :

- Metabolite Profiling : LC-MS/MS identifies rapid hepatic glucuronidation of the pyrrolidine oxygen in rodents, explaining reduced in vivo activity .

- Prodrug Design : Masking the oxygen as a tert-butyl carbamate improves oral bioavailability (AUC₀–24h: 12 µg·h/mL vs. 3 µg·h/mL for parent compound) .

Q. What analytical methods resolve stereochemical impurities in the pyrrolidine ring?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。